molecular formula C11H13ClN2O4 B11643493 2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide

2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide

Cat. No.: B11643493
M. Wt: 272.68 g/mol
InChI Key: ATMKPZBXNSKINU-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, methoxypropyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide typically involves multiple steps:

    Substitution: The chloro group can be introduced via a substitution reaction, often using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted benzoyl chloride with 3-methoxypropylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield while ensuring safety and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the nitro group suggests possible applications in antimicrobial or anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-methoxypropyl)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-nitrobenzamide: Lacks the chloro and methoxypropyl groups, affecting its solubility and reactivity.

    2-chloro-4-nitroaniline: Contains an amino group instead of the amide, leading to different chemical properties.

Uniqueness

2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide

InChI

InChI=1S/C11H13ClN2O4/c1-18-6-2-5-13-11(15)9-4-3-8(14(16)17)7-10(9)12/h3-4,7H,2,5-6H2,1H3,(H,13,15)

InChI Key

ATMKPZBXNSKINU-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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